molecular formula C15H11FO3 B025960 Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- CAS No. 101018-97-7

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-

Cat. No. B025960
M. Wt: 258.24 g/mol
InChI Key: VUFMHALBFUZFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-, also known as MDBF, is a synthetic compound that belongs to the class of benzodioxinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology.

Mechanism Of Action

The exact mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is not fully understood. However, it has been proposed that Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- exerts its antitumor activity through the inhibition of HDACs, which leads to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been shown to have a low toxicity profile and is well-tolerated in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.

Advantages And Limitations For Lab Experiments

One of the advantages of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is its ease of synthesis and high purity yield. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has shown promising antitumor activity in various cancer cell lines. However, one of the limitations of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is its relatively limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-. One potential direction is the development of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- as a novel HDAC inhibitor for the treatment of cancer. Additionally, more studies are needed to fully understand the mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- and its potential applications in other fields, such as materials science and chemical biology. Finally, the optimization of the synthesis process and the improvement of the solubility of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- may lead to the development of more effective and efficient derivatives of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
In conclusion, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. While more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-, its ease of synthesis and promising antitumor activity make it a promising candidate for the development of novel HDAC inhibitors and other therapeutic agents.

Synthesis Methods

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- can be synthesized through a multistep process that involves the reaction of 4-fluorophenylacetic acid with 1,2-dimethoxybenzene, followed by oxidation and cyclization to form the final product. The synthesis process is relatively straightforward and can be optimized to yield high purity and high yield of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.

Scientific Research Applications

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents, and Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has the potential to be developed into a novel HDAC inhibitor.

properties

CAS RN

101018-97-7

Product Name

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-

Molecular Formula

C15H11FO3

Molecular Weight

258.24 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-fluorophenyl)methanone

InChI

InChI=1S/C15H11FO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2

InChI Key

VUFMHALBFUZFAA-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)F

Other CAS RN

101018-97-7

synonyms

(2,3-Dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone

Origin of Product

United States

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